molecular formula C12H19NO5 B12948580 4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid

4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid

Cat. No.: B12948580
M. Wt: 257.28 g/mol
InChI Key: NNZSBVSOHULTJQ-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid is a complex organic compound with a unique structure that includes a furo[3,2-b]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid typically involves multiple steps. One common method includes the reaction of dihydrofuran with specific reagents to form the furo[3,2-b]pyrrole ring system . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields . The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-butoxy)carbonyl]-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid
  • Benzofuro[3,2-b]indole derivatives
  • **Indole

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7(10(14)15)9-8(13)4-5-17-9/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

NNZSBVSOHULTJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCO2)C(=O)O

Origin of Product

United States

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